2-(2-Acetyl-4-nitrophenoxy)hexanoic acid

Description

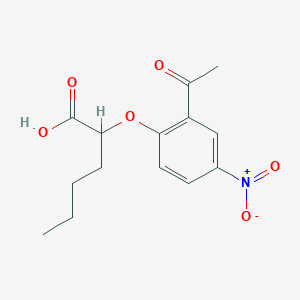

2-(2-Acetyl-4-nitrophenoxy)hexanoic acid is a nitroaromatic compound featuring a hexanoic acid backbone linked to a phenoxy group substituted with acetyl (-COCH₃) and nitro (-NO₂) groups at positions 2 and 4, respectively (Figure 1). This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the hexanoic chain and electron-withdrawing effects from the nitro and acetyl groups. The compound is commercially available for research purposes, with pricing tiers ranging from €117.00/100 mg to €453.00/g .

Properties

IUPAC Name |

2-(2-acetyl-4-nitrophenoxy)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-3-4-5-13(14(17)18)21-12-7-6-10(15(19)20)8-11(12)9(2)16/h6-8,13H,3-5H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQWUXAXXNPHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Acetyl-4-nitrophenoxy)hexanoic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hexanoic acid backbone with an acetyl and nitrophenoxy substitution, which may influence its interaction with biological systems. The presence of the nitro group is particularly noteworthy as it can enhance the compound's reactivity and biological interactions.

1. Antioxidant Activity

Research has indicated that compounds similar to 2-(2-Acetyl-4-nitrophenoxy)hexanoic acid exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Inflammation plays a central role in numerous chronic diseases, and compounds that can modulate inflammatory pathways are of great interest.

| Study | Findings |

|---|---|

| Study C | Highlighted the ability of related compounds to inhibit COX-2 and iNOS expression in vitro, suggesting potential therapeutic applications in inflammatory conditions. |

3. Antimicrobial Activity

Antimicrobial properties are another area where 2-(2-Acetyl-4-nitrophenoxy)hexanoic acid may show efficacy. Compounds with similar structures have been reported to exhibit activity against various bacterial strains.

| Study | Findings |

|---|---|

| Study D | Found that hexanoic acid derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. |

The biological activity of 2-(2-Acetyl-4-nitrophenoxy)hexanoic acid may be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Radical Scavenging: The nitro group may facilitate electron transfer processes, enhancing the compound's ability to neutralize free radicals.

- Membrane Interaction: The hexanoic acid moiety may allow for better membrane penetration, influencing cellular signaling pathways.

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

- Case Study 1: A study on a derivative demonstrated significant reduction in tumor growth in xenograft models, indicating potential anticancer properties.

- Case Study 2: Research involving inflammatory models showed that treatment with similar compounds led to decreased levels of pro-inflammatory cytokines.

Scientific Research Applications

Overview

2-(2-Acetyl-4-nitrophenoxy)hexanoic acid is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in chemistry , biological research , and industrial uses , supported by data tables and documented case studies.

Chemistry

Organic Synthesis :

2-(2-Acetyl-4-nitrophenoxy)hexanoic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

- Esterification : Reacts with alcohols to form esters, which are important in the production of fragrances and flavors.

- Amidation : Can form amides with amines, leading to compounds useful in pharmaceuticals.

Catalysis :

The compound can act as a ligand in metal-catalyzed reactions, enhancing selectivity and reactivity in catalytic processes.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Esterification | 2-(2-Acetyl-4-nitrophenoxy)hexanoic acid + Alcohol | Ester |

| Amidation | 2-(2-Acetyl-4-nitrophenoxy)hexanoic acid + Amine | Amide |

Biological Research

Biological Probes :

The compound is utilized in the development of fluorescent probes for imaging cellular processes. Its nitro group enhances fluorescence properties, making it suitable for tracking biological activities.

Pharmacological Studies :

Recent studies have indicated that derivatives of this compound exhibit significant biological activities:

- Antitumor Activity : Initial screenings show cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | <1 | Induces apoptosis |

| A549 (lung) | <5 | Cell cycle arrest |

Industrial Applications

Materials Science :

Incorporated into polymers to enhance properties such as thermal stability and mechanical strength. The compound's structure allows it to be used as a plasticizer or additive in various materials.

Case Study 1: Antitumor Efficacy

A study evaluated the anticancer potential of 2-(2-Acetyl-4-nitrophenoxy)hexanoic acid derivatives on breast cancer models. The results indicated significant tumor regression after treatment over a period of three months, showcasing its potential as a therapeutic agent.

Case Study 2: Fluorescent Probes Development

Research involving the synthesis of fluorescent probes based on this compound demonstrated its effectiveness in imaging cellular processes, particularly in tracking protein interactions within live cells. The enhanced fluorescence due to the nitro group facilitated real-time imaging.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Phenoxy Carboxylic Acids

The following compounds share the phenoxy-carboxylic acid scaffold but differ in substituents and chain length, influencing their reactivity and applications:

Key Observations:

- Substituent Effects: Chlorine atoms in 2-(2,6-dichloro-4-nitrophenoxy)acetic acid increase electron-withdrawing effects, likely enhancing acidity and reactivity in agrochemical applications .

- Synthetic Utility: Ethoxy linkers, as in 2-(2-(4-nitrophenoxy)ethoxy)acetic acid, introduce conformational flexibility, which may optimize binding in catalytic or material science contexts .

Hexanoic Acid Derivatives with Functional Variants

Hexanoic acid derivatives with distinct functional groups exhibit divergent biological activities:

Key Observations:

- Ester vs. Acid : DA-6’s ester group facilitates membrane penetration in plants, enabling its role in mitigating oxidative stress under cold stress . In contrast, the free carboxylic acid group in the target compound may limit bioavailability but enhance stability in synthetic applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 2-(2-Acetyl-4-nitrophenoxy)hexanoic acid?

- Methodological Answer : Synthesis of phenolic acid derivatives like 2-(2-Acetyl-4-nitrophenoxy)hexanoic acid typically involves nucleophilic aromatic substitution or esterification. For example, Michael addition reactions (using triflate catalysts) and subsequent reductions (e.g., Pd/C) are effective for structurally similar hexanoic acid derivatives . Key steps include:

- Step 1 : Condensation of acetyl and nitro-substituted phenols with hexanoic acid precursors.

- Step 2 : Purification via column chromatography using gradients of ethyl acetate/hexane.

- Validation : Confirm structure via -NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and LC-MS for molecular ion peaks.

Q. How can researchers characterize the stability of 2-(2-Acetyl-4-nitrophenoxy)hexanoic acid under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies:

- Design : Dissolve the compound in buffers (pH 3–9) and incubate at 25°C/40°C. Monitor degradation via HPLC at 254 nm.

- Key Metrics : Half-life () and degradation products (e.g., acetyl hydrolysis) using HR-MS. Reference hexanoic acid derivatives show pH-dependent ester bond stability .

Advanced Research Questions

Q. What mechanisms underlie the interaction of 2-(2-Acetyl-4-nitrophenoxy)hexanoic acid with plant antioxidant systems under oxidative stress?

- Methodological Answer :

- Experimental Design : Treat model plants (e.g., Arabidopsis or strawberry) with the compound under cold/UV stress. Quantify:

- ROS Scavenging : Measure , , and malondialdehyde (MDA) via spectrophotometry .

- Enzyme Activity : Assay superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX) using nitroblue tetrazolium (NBT), potassium permanganate, and ascorbate oxidation methods, respectively .

- Data Interpretation : Compare treated vs. control groups. For example, DA-6 (a hexanoic acid derivative) increased SOD activity by 35% and reduced MDA by 28% under cold stress .

Q. How can researchers resolve contradictions in reported efficacy of phenolic acid derivatives in modulating photosynthetic efficiency?

- Methodological Answer :

- Contradiction Analysis : Discrepancies may arise from varying stress conditions (e.g., light intensity, duration). Standardize protocols:

- Chlorophyll Fluorescence : Use pulse-amplitude modulation (PAM) fluorometry to measure (maximal PSII efficiency) and (actual quantum yield) .

- Case Study : DA-6 improved from 0.62 (stressed control) to 0.78 (20 mg/dm³ treatment), but effects plateaued at higher concentrations .

- Meta-Analysis : Cross-reference studies with standardized light conditions (e.g., 600 μmol m s) and recovery periods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.